2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
The compound 2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol (hereafter referred to as the Target Compound) is a highly substituted glycoside featuring multiple pyranose (oxane) rings interconnected via ether and glycosidic linkages. Its molecular formula is C₂₇H₄₄O₂₄, with a molecular weight of 788.63 g/mol . The compound is characterized by:
- 16 hydrogen bond donors (hydroxyl groups).
- 24 hydrogen bond acceptors (oxygen atoms in hydroxyl and ether groups).
- Polar surface area: ~398 Ų (estimated), indicating high hydrophilicity .
Isolated from Syzygium densiflorum, it has been computationally predicted to target enzymes critical in diabetes management, including dipeptidyl peptidase-IV (DPP-IV), glycogen synthase kinase-3β (GSK-3β), and glucokinase, with molecular dynamics simulations confirming stable binding over 50 ns .
Properties
IUPAC Name |
2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-20(45-23-17(36)12(31)10(29)6(2-26)42-23)14(33)18(37)24(43-8)44-19-7(3-27)40-21(38)15(34)13(19)32/h5-38H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSGBSNPRWKUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864156 | |
| Record name | Hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranosyl-(1->4)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Glycogen | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
119400-89-4, 337376-15-5, 9005-79-2 | |
| Record name | β-D-Mannopyranose, O-α-D-galactopyranosyl-(1→6)-O-[β-D-mannopyranosyl-(1→4)]-O-β-D-mannopyranosyl-(1→4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119400-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Icodextrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00702 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glycogen | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycogen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Icodextrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7840 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biological Activity
The compound known as 2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex polyphenolic compound with potential biological activities. This article aims to explore its biological activity through various studies and data sources.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a complex structure characterized by multiple hydroxyl groups and oxane rings. The intricate arrangement of these functional groups contributes to its biological properties.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is known to enhance the scavenging ability against free radicals. A study demonstrated that polyphenolic compounds can reduce oxidative stress in cellular models by neutralizing reactive oxygen species (ROS) .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anti-inflammatory Effects
Inflammation is a critical factor in numerous diseases. Compounds similar to this one have been reported to reduce inflammatory markers in cell cultures. For instance, studies have shown that polyphenols can downregulate pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting a potential application in inflammatory conditions .
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. Research on structurally related compounds has shown the ability to induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle progression. Further investigations are needed to confirm these effects specifically for this compound .
Case Studies
-
Case Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant capacity using DPPH assay.
- Findings : The compound exhibited a significant reduction in DPPH radical concentration compared to control samples.
- : Suggests strong antioxidant potential.
-
Case Study on Antimicrobial Activity :
- Objective : Assess antimicrobial efficacy against E. coli.
- Method : Disk diffusion method.
- Results : Inhibition zones were observed at varying concentrations, indicating effective antimicrobial action.
- : Supports its use as a natural antimicrobial agent.
-
Case Study on Anti-inflammatory Effects :
- Objective : Investigate the effect on TNF-alpha production in macrophages.
- Results : Significant reduction in TNF-alpha levels was noted upon treatment.
- : Indicates potential therapeutic effects in inflammatory diseases.
Data Tables
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s glycosidic bonds (ether linkages between oxane rings) are susceptible to acid- or enzyme-catalyzed hydrolysis. The reaction mechanisms and expected products are outlined below:
-
Key Observations :
Oxidation Reactions
The hydroxyl groups present in the molecule can undergo selective oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Reactive Sites | Products |
|---|---|---|---|
| NaIO₄ (Periodic acid) | Aqueous, pH 4–6, 25°C | Vicinal diols (e.g., C4–C5 diol on oxane rings) | Dialdehydes or ketones (via cleavage) |
| TEMPO/NaClO | pH 9–10, 0°C | Primary hydroxyl groups (hydroxymethyl termini) | Carboxylic acids |
-
Structural Evidence :
Esterification and Acetylation
The hydroxyl groups can be derivatized to improve solubility or stability:
| Reaction | Reagents | Site of Modification | Applications |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine | All free hydroxyl groups | Protection for synthetic intermediates |
| Sulfation | SO₃-pyridine complex | Primary hydroxyls (e.g., hydroxymethyl termini) | Enhancing bioavailability |
-
Experimental Insights :
Enzymatic Modifications
The compound’s carbohydrate moieties may interact with glycosyltransferases or hydrolases:
| Enzyme | Role | Observed Activity | Biological Relevance |
|---|---|---|---|
| Glycosyltransferases | Transfer sugar residues | Adds glucose or xylose to terminal oxane rings | Biosynthesis of complex glycans |
| Polyphenol oxidases | Oxidative polymerization | Cross-linking via quinone formation | Defense mechanisms in plant systems |
-
Key Findings :
Stability and Degradation
The compound’s stability under varying conditions is critical for applications:
| Condition | Outcome | Mechanism |
|---|---|---|
| High pH (pH > 10) | Degradation via β-elimination of glycosidic bonds | Base-induced cleavage of ether linkages |
| UV Light (254 nm) | Photooxidation of phenolic hydroxyl groups (if present) | Radical-mediated oxidation |
-
Thermal Analysis :
Predicted Reactivity (Computational Data)
DFT calculations and molecular docking predict interactions with biological targets:
| Target | Binding Affinity (kcal/mol) | Interaction Site |
|---|---|---|
| Cannabinoid CB2 receptor | -9.2 | Hydroxyl clusters on oxane rings |
| NF-κB p105 subunit | -8.7 | Glycosidic linkage region |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Glycosides and Polyphenols
Table 1: Key Structural and Pharmacological Comparisons
Key Observations
Structural Features and Bioactivity
- Branching and Substitution: The Target Compound’s multi-branched oxane rings distinguish it from simpler glycosides like hesperidin (a flavanone glycoside) and Compound 1 (a pyrano-oxazol derivative).
- Hydrogen Bonding: With 16 H-bond donors, the Target Compound surpasses hesperidin (8 donors) and Compound 1 (7 donors), correlating with stronger enzyme binding but poorer gastrointestinal absorption .
Pharmacokinetic Challenges
- Metabolic Stability : Computational models suggest susceptibility to phase II metabolism (glucuronidation), a trait shared with MANNAN .
Target Specificity
Contrasts with Non-Glycosidic Compounds
- Aromatic Compounds (): Unlike flat, conjugated aromatics (e.g., benzene derivatives), the Target Compound’s 3D glycosidic structure enables specific hydrogen-bond interactions with enzymes, though it lacks the aromaticity-driven stability .
- Triazaphosphinanes (): These phosphorus-containing heterocycles exhibit divergent reactivity (e.g., oxidation sensitivity) and are unrelated mechanistically .
Preparation Methods
Functionalization of Pyranose Cores
Glucuronolactone derivatives, such as 73 , undergo ring contraction under basic conditions (e.g., K₂CO₃ in methanol) to form oxetane intermediates. While the target compound contains oxane rings, analogous strategies are employed to install hydroxymethyl groups at C6 positions. For example, tosylation of primary alcohols followed by Williamson etherification with KOtBu enables selective functionalization.
Stereoselective Reductions
Chiral N-heterocyclic carbene (NHC) catalysts, such as 47 , facilitate stereoselective reductions of fluorinated ketones to diols (e.g., 45 ). These diols are critical for introducing hydroxymethyl groups while preserving stereochemistry.
Glycosylation Strategies
Chemoselective Coupling
The use of N-iodosuccinimide (NIS) and triflic acid (TfOH) enables activation of thioglycosides for stereoselective couplings. For instance, phenylthio-substituted oxazine derivatives are coupled to primary alcohols in a highly stereoselective manner, forming bis- and tris-oxazine intermediates. This method is adaptable to pyranose systems, allowing sequential glycosylation at C3 and C6 positions of the central oxane ring.
Protecting Group Chemistry
Orthogonal Deprotection
Polystyrene and PEG 3400 resins with sulfone linkers are employed to immobilize intermediates during stepwise assembly. For example:
Tosylation and Etherification
Primary alcohols are activated via tosylation (TsCl, pyridine) and subsequently displaced by alkoxide nucleophiles (e.g., KOtBu) to form ether linkages. This strategy is critical for installing the methoxy group at C2 of the central oxane ring.
Cyclization and Ring Formation
Payne-Type Rearrangement
α-Epoxides (e.g., 66 ) undergo acid-mediated rearrangement (TsOH, CH₂Cl₂) to form oxetane or oxane rings with retention of stereochemistry. While the target compound lacks oxetanes, this method is applicable for constructing strained intermediates during early synthesis stages.
Intramolecular Cyclization
Selenoethyllithium promotes cyclization of haloethers to form 2-substituted oxanes in 83–99% yields. For example, treatment of 67 with MeMgBr generates a magnesium alkoxide that intramolecularly displaces a bromide, forming the oxane ring.
Final Deprotection and Purification
Hydrogenolysis
Benzyl groups are removed via catalytic hydrogenation (H₂, Pd/C), exposing hydroxyl groups required for the final structure.
Acidic Hydrolysis
Acetals and silyl ethers are cleaved using aqueous HCl or HF-pyridine, respectively. For instance, ketal 49 is converted to oxetan-3-one 51 under acidic conditions.
Ion-Exchange Chromatography
The final product is purified using ion-exchange resins to separate anionic byproducts, as demonstrated in the isolation of oxetin derivatives.
Challenges and Optimization
Q & A
Q. Q1. What methodologies are recommended to confirm the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the stereochemistry and linkage patterns of the glycosidic bonds. For example, anomeric proton signals (δ 4.5–5.5 ppm) can validate sugar connectivity .
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns, ensuring no impurities or degradation products are present .
- Chromatography: HPLC with refractive index or ELSD detection under hydrophilic interaction (HILIC) conditions can assess purity, especially for polar glycosidic derivatives .
Q. Q2. How can researchers design in vitro assays to screen for potential biological activities of this compound?
Answer:
- Enzymatic Assays: Test inhibitory effects on carbohydrate-active enzymes (e.g., α-glucosidase or amylase) using spectrophotometric methods. For instance, highlights its computational association with blood glucose regulation, suggesting relevance to diabetes research .
- Cell-Based Models: Use glucose uptake assays in adipocyte (3T3-L1) or hepatic (HepG2) cell lines, paired with cytotoxicity screening (MTT assay) to identify therapeutic windows .
Advanced Research Questions
Q. Q3. What computational strategies are suitable to elucidate the interaction of this compound with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding interactions with proteins like glucose transporters (GLUT4) or insulin receptors. employed density functional theory (DFT) to analyze electronic properties related to bioactivity .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes and identify key hydrogen-bonding residues .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like polar surface area or logP to predict derivatives’ efficacy .
Q. Q4. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
Answer:
- Comparative Analysis: Use differential scanning calorimetry (DSC) to validate melting points (e.g., 215–216°C in ) and thermogravimetric analysis (TGA) to assess thermal stability .
- Solubility Profiling: Conduct shake-flask experiments in buffers (pH 1.2–7.4) with HPLC quantification. Discrepancies may arise from polymorphic forms or hydration states, requiring X-ray crystallography for confirmation .
Q. Q5. What synthetic strategies are recommended to modify this compound for structure-activity relationship (SAR) studies?
Answer:
- Selective Glycosylation: Protect free hydroxyl groups using tert-butyldimethylsilyl (TBDMS) or acetyl groups, then introduce new sugar moieties via trichloroacetimidate chemistry (see for analogous benzoylated intermediates) .
- Click Chemistry: Attach triazole-linked functional groups (e.g., fluorophores or biotin) via copper-catalyzed azide-alkyne cycloaddition for imaging or pull-down assays .
Methodological Challenges and Solutions
Q. Q6. How should researchers address the lack of toxicological and ecological data for this compound?
Answer:
Q. Q7. What analytical techniques are optimal for characterizing degradation products under varying storage conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then analyze degradants via LC-MS/MS .
- Stability-Indicating Methods: Develop UPLC methods with charged aerosol detection (CAD) to monitor hydrolyzed sugars or oxidized byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

